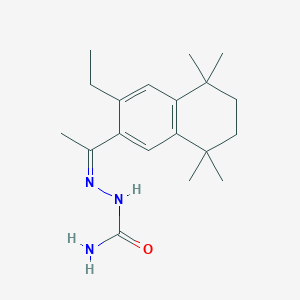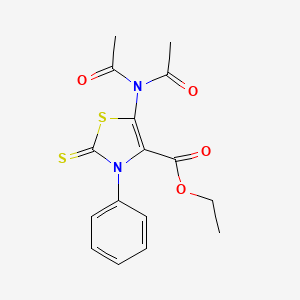![molecular formula C20H21NO3 B5911710 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one, also known as DMH1, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has shown promising results in the inhibition of bone morphogenetic protein (BMP) signaling, which is involved in many physiological and pathological processes.
Mechanism of Action
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one inhibits BMP signaling by selectively targeting the BMP type I receptors, specifically ALK2, ALK3, and ALK6. 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one binds to the kinase domain of these receptors and prevents the phosphorylation of downstream signaling molecules, such as Smad1/5/8. This leads to the inhibition of BMP-induced gene expression and cellular responses.
Biochemical and Physiological Effects:
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one has been shown to effectively inhibit BMP signaling in various cell types, including cancer cells, endothelial cells, and mesenchymal stem cells. Inhibition of BMP signaling by 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one has been linked to decreased cell proliferation, migration, invasion, and angiogenesis. 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one has also been shown to promote osteogenic differentiation of mesenchymal stem cells and enhance bone formation in vivo.
Advantages and Limitations for Lab Experiments
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one has several advantages for lab experiments, including its high specificity and potency for BMP type I receptors, as well as its ability to inhibit BMP signaling in various cell types. However, 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one also has some limitations, including its low solubility in aqueous solutions and potential off-target effects on other signaling pathways.
Future Directions
For 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one research include the development of more potent and selective inhibitors, the optimization of drug delivery methods, and the evaluation of 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one in clinical trials for the treatment of BMP-related diseases. Additionally, 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one can be used as a tool compound to study the role of BMP signaling in various physiological and pathological processes.
Synthesis Methods
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one can be synthesized using a multistep synthesis method that involves the reaction of 2-methylacetophenone with dimethylformamide dimethyl acetal and sodium methoxide to produce the corresponding chromenone intermediate. This intermediate is then reacted with N,N-dimethylaminoethyl chloride to produce 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one. The purity of 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one has been widely used in scientific research as a BMP signaling inhibitor. BMP signaling is involved in many physiological processes, including embryonic development, bone formation, and tissue repair. Dysregulation of BMP signaling has been linked to various pathological conditions, such as cancer, cardiovascular disease, and fibrosis. 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one has been shown to inhibit BMP signaling by binding to the BMP type I receptors and preventing the phosphorylation of downstream signaling molecules. This makes 8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one a potential therapeutic agent for the treatment of BMP-related diseases.
properties
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-12-7-5-6-8-14(12)18-13(2)24-20-15(19(18)23)9-10-17(22)16(20)11-21(3)4/h5-10,22H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMJMINEKCWUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)
![methyl N-acetyl-2-[(5-bromopyridin-2-yl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5911667.png)
![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)
![2-acetyl-6,6-dimethyl-3-phenyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5911676.png)



![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)
![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)